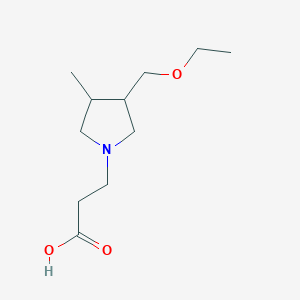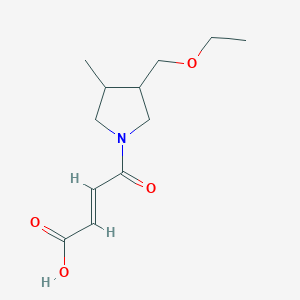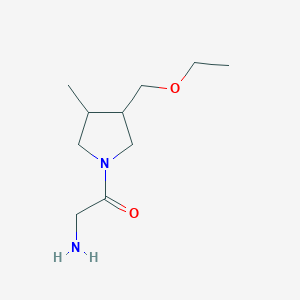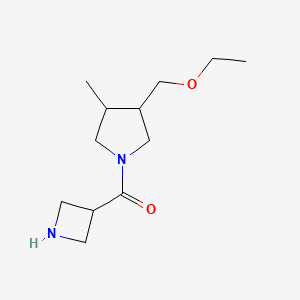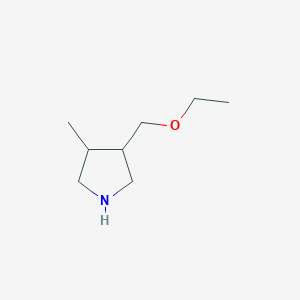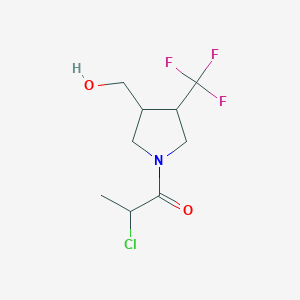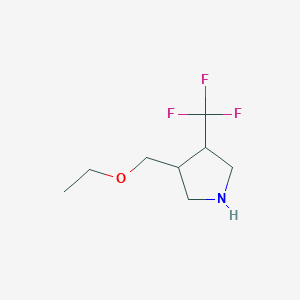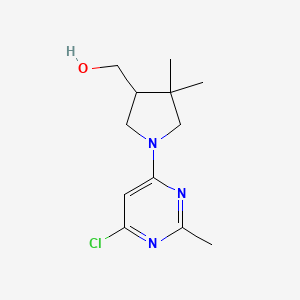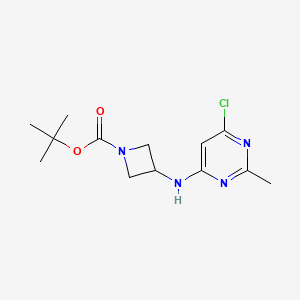
Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Development
This compound has shown potential in the development of new pharmaceuticals due to its structural complexity and reactivity. It can serve as a building block for the synthesis of various bioactive molecules, including potential medications for diseases where pyrimidine derivatives are effective .
Agricultural Chemistry
In the field of agrochemistry, this compound could be utilized to create new pesticides or herbicides. Its pyrimidine core is often found in substances that interfere with the life cycle of pests and weeds, providing a pathway to more efficient crop protection solutions .
Material Science
The tert-butyl group in this compound could be used to introduce steric hindrance in polymer chains, leading to the development of new materials with unique properties such as increased thermal stability or altered solubility .
Catalysis
Due to the presence of a reactive azetidine ring, this compound might act as a ligand for catalysts in organic synthesis. It could potentially stabilize transition states or activate substrates in catalytic cycles .
Biological Studies
The compound’s ability to bind with various enzymes or receptors could make it a valuable tool in understanding biological processes. It could be used to study enzyme inhibition or receptor-ligand interactions, which are crucial in the field of biochemistry .
Chemoselective Synthesis
The tert-butyl group is a common protecting group in organic synthesis. This compound could be employed in chemoselective reactions, where it protects functional groups from reacting, thus allowing for more controlled and precise synthetic pathways .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-8-15-10(14)5-11(16-8)17-9-6-18(7-9)12(19)20-13(2,3)4/h5,9H,6-7H2,1-4H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBVLUDQHNJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((6-chloro-2-methylpyrimidin-4-yl)amino)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





